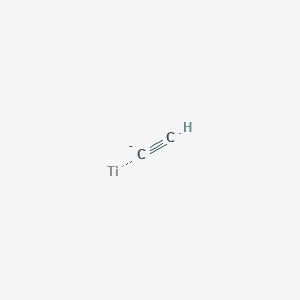
2,2'-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride: is a complex organic compound with the molecular formula C28H44Cl2N4S4 and a molecular weight of 635.8418 g/mol . This compound is characterized by the presence of multiple sulfur atoms and a tert-butylthio group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride typically involves the following steps:
Formation of the Acetamidine Group: The initial step involves the reaction of an appropriate amine with acetic anhydride to form the acetamidine group.
Introduction of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Dithiobis Linkage: The dithiobis linkage is formed by the reaction of two thiol groups in the presence of an oxidizing agent.
Introduction of the tert-Butylthio Group: The tert-butylthio group is introduced through a substitution reaction with tert-butylthiol.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The tert-butylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of protein structures and functions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride involves the formation of disulfide bonds with target molecules. This interaction can lead to the stabilization or modification of the target molecule’s structure and function. The compound’s molecular targets include:
Proteins: Forms disulfide bonds with cysteine residues, affecting protein folding and stability.
Enzymes: Modulates enzyme activity by forming disulfide bonds with active site cysteines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(pyridine N-oxide): Known for its antibacterial and antifungal properties.
2,2’-Dithiobis(5-nitropyridine): Used as a cysteine-activating reagent in biochemical studies.
Uniqueness
2,2’-Dithiobis(N-(p-tert-butylthio)phenethylacetamidine) dihydrochloride is unique due to its combination of tert-butylthio and phenethylacetamidine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable disulfide bonds makes it particularly valuable in biochemical and medicinal research.
Eigenschaften
CAS-Nummer |
40284-25-1 |
|---|---|
Molekularformel |
C28H44Cl2N4S4 |
Molekulargewicht |
635.8 g/mol |
IUPAC-Name |
[1-amino-2-[[2-amino-2-[2-(4-tert-butylsulfanylphenyl)ethylazaniumylidene]ethyl]disulfanyl]ethylidene]-[2-(4-tert-butylsulfanylphenyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C28H42N4S4.2ClH/c1-27(2,3)35-23-11-7-21(8-12-23)15-17-31-25(29)19-33-34-20-26(30)32-18-16-22-9-13-24(14-10-22)36-28(4,5)6;;/h7-14H,15-20H2,1-6H3,(H2,29,31)(H2,30,32);2*1H |
InChI-Schlüssel |
PGHIRTGWEUBCPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=CC=C(C=C1)CC[NH+]=C(CSSCC(=[NH+]CCC2=CC=C(C=C2)SC(C)(C)C)N)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)




